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Abstract

Ampelopsin F is a synthetically derived resveratrol dimer, a member of the stilbenoid family of
natural products. Unlike the similarly named flavanonol "Ampelopsin” (more commonly known
as Dihydromyricetin), Ampelopsin F is not known to be naturally occurring. Its significance
currently lies in the realm of synthetic organic chemistry, particularly as a target for total
synthesis. This technical guide provides a comprehensive overview of the available literature
on Ampelopsin F, focusing on its chemical structure and the detailed methodology of its total
synthesis. At present, there is no published data on the biological activities or mechanisms of
action of Ampelopsin F.

Introduction and History

The nomenclature surrounding "Ampelopsin” can be a source of confusion. The vast majority of
scientific literature uses the name "Ampelopsin” as a synonym for Dihydromyricetin (DHM), a
well-studied flavanonol with a wide range of biological activities. DHM is naturally found in
numerous plant species, including those of the Ampelopsis genus.

In contrast, Ampelopsin F is a distinct chemical entity. It is a resveratrol dimer, meaning it is
composed of two resveratrol units linked together. The total synthesis of (+)-Ampelopsin F
was first reported in 2007 by the research group of Scott A. Snyder. To date, there are no
reports of Ampelopsin F having been isolated from a natural source. Consequently, its history
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is rooted in its successful chemical synthesis rather than in ethnobotany or natural product
discovery.

Chemical Structure

Ampelopsin F possesses a complex, polycyclic core structure. Its systematic name is
(2R,3S,10S,17S)-2,17-bis(4-hydroxyphenyl)pentacyclo[8.7.0.0,3.04,°.011,1°]heptadeca-
4(9),5,7,11(16),12,14-hexaene-6,8,13,15-tetrol. The molecule features a rigid carbon skeleton
with multiple stereocenters, making its synthesis a significant chemical challenge.

Table 1: Physicochemical Properties of Ampelopsin F

Property Value Source
Molecular Formula C28H2206 [1]
Molecular Weight 454.47 g/mol [1]

(2R,3S,10S,17S)-2,17-bis(4-
hydroxyphenyl)pentacyclo[8.7.

IUPAC Name 0.0%,3.04,2.011,15]heptadeca- N/A
4(9),5,7,11(16),12,14-
hexaene-6,8,13,15-tetrol

InChl Key N/A N/A
SMILES String N/A N/A
Physical State N/A (Not Reported) N/A
Solubility N/A (Not Reported) N/A

Note: N/A indicates that the data is not available in the reviewed literature.

Total Synthesis of (x)-Ampelopsin F

The first and only reported total synthesis of racemic Ampelopsin F was accomplished by
Snyder and colleagues in 2007. The synthesis is a multi-step process that showcases several
key chemical transformations.
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Synthetic Strategy

The overall strategy for the synthesis of Ampelopsin F involves the construction of the
complex polycyclic core through a series of carefully planned cyclization and rearrangement
reactions. The key steps include a Prins-type cyclization and a Ramberg-Backlund reaction to
form critical ring systems.

Experimental Workflow

The following diagram outlines the key stages in the total synthesis of (+)-Ampelopsin F.
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Total Synthesis Workflow for (z)-Ampelopsin F

Detailed Experimental Protocols

The following provides a summary of the key experimental steps as described in the 2007
publication by Snyder's group. For full experimental details, including reagent quantities,
reaction times, and purification methods, consulting the original publication is recommended.

Step 1: Preparation of the Key Intermediate The synthesis commences from commercially
available starting materials, which are elaborated over several steps to a key intermediate
poised for the crucial cyclization reactions. These initial steps involve standard organic
transformations such as reductions, brominations, and phosphonate formations.

Step 2: Prins-type Cyclization A pivotal step in the synthesis is a Prins-type cyclization. This
reaction is typically acid-catalyzed and involves the reaction of an alkene with a carbonyl
compound. In the synthesis of Ampelopsin F, this step is used to construct a significant
portion of the polycyclic core.

Step 3: Ramberg-Béacklund Reaction The Ramberg-Backlund reaction is employed to form a
carbon-carbon double bond from an a-halo sulfone. This reaction is instrumental in forging one
of the rings within the complex framework of Ampelopsin F.

Step 4: Final Ring Formation and Functional Group Manipulation The latter stages of the
synthesis involve further ring-forming reactions and manipulations of functional groups to arrive
at the final structure of (x)-Ampelopsin F. This includes deprotection of hydroxyl groups.

Biological Activities and Mechanism of Action

A thorough review of the scientific literature reveals no published studies on the biological
activities or mechanism of action of Ampelopsin F. All database searches for these terms in
relation to "Ampelopsin F" were negative. The research interest in this molecule has, to date,
been confined to its chemical synthesis.

Table 2: Summary of Biological Activity Data for Ampelopsin F
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Assay/Model Endpoint Result Source
In vitro studies N/A No data available N/A
In vivo studies N/A No data available N/A
Mechanism of Action N/A No data available N/A

Future Perspectives

The successful total synthesis of Ampelopsin F opens the door for future investigations into its
properties. As a resveratrol dimer, it belongs to a class of compounds known for a wide array of
biological activities. Future research could focus on:

 Biological Screening: The synthesized Ampelopsin F could be subjected to a broad panel of
biological assays to screen for potential therapeutic activities, such as anticancer,
antioxidant, anti-inflammatory, or neuroprotective effects.

e Analog Synthesis: The developed synthetic route could be adapted to produce analogs of
Ampelopsin F. This would enable structure-activity relationship (SAR) studies to identify key
structural features responsible for any observed biological activity.

o Search for Natural Occurrence: Although not yet found in nature, targeted analytical studies
of plant extracts, particularly from species known to produce other resveratrol oligomers,
could be undertaken to search for the natural presence of Ampelopsin F.

Conclusion

Ampelopsin F is a synthetically challenging resveratrol dimer whose total synthesis has been
successfully achieved. It is crucial to distinguish it from the flavanonol Dihydromyricetin, which
is also commonly referred to as Ampelopsin. At present, the scientific knowledge of
Ampelopsin F is limited to its chemical synthesis, with no available data on its natural
occurrence, biological activities, or mechanism of action. The existing synthetic route provides
a valuable platform for the future production of this compound and its analogs, which will be
essential for exploring its potential as a bioactive molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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